3-Ketosucrose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

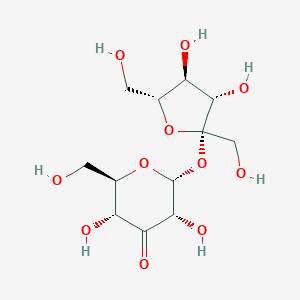

3-ketosucrose is a glycosyl glycoside which is an intermediate in the breakdown of sucrose. The structure is that of sucrose in which the glucosyl 3-hydroxy group has been reduced to a keto group. It is a glycosyl glycoside and a keto-disaccharide.

Aplicaciones Científicas De Investigación

Industrial Applications

1. Raw Material for Chemical Synthesis

The unique reactivity of the keto group in 3-ketosucrose allows it to serve as a valuable raw material in the production of various chemicals, including:

- Polymers : this compound can be utilized in synthesizing biodegradable polymers due to its carbohydrate base and functional groups.

- Surfactants : The compound's properties make it suitable for developing surfactants used in detergents and emulsifiers .

- Food Additives : Its stability and sweetening properties allow for its use as a food additive, enhancing flavor without significant caloric contribution .

2. Pharmaceutical Intermediates

This compound has been explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to participate in regioselective syntheses makes it useful in creating complex molecules required for drug development . For instance, it can be transformed into aminoglycoside antibiotics, which are crucial for treating bacterial infections.

Clinical Applications

1. Diagnostic Tools

The enzymatic conversion of sugars to their corresponding ketosugars, including this compound, has implications in clinical diagnostics. G3DH is employed to measure levels of specific biomarkers such as 1,5-anhydro-D-glucitol (1,5-AG), which serves as an indicator for diabetes management . The ability to quantify these ketosugars can aid in monitoring metabolic conditions.

2. Bioconversion Studies

Research has indicated that microorganisms such as Agrobacterium tumefaciens can convert sucrose into this compound under specific conditions. This bioconversion process not only highlights the potential for large-scale production but also indicates a pathway for sequestering carbon sources in environments where competition for resources is high .

Case Study 1: Enzymatic Production

A study demonstrated the efficiency of G3DH in producing this compound from sucrose at an industrial scale. The research highlighted the enzyme's broad substrate specificity and regioselectivity, allowing for high yields of this compound with minimal by-products. This case exemplifies the potential for using enzymatic processes to create valuable compounds sustainably .

Case Study 2: Clinical Application

In a clinical setting, researchers utilized G3DH to develop a diagnostic assay for measuring levels of 1,5-AG. The assay demonstrated high sensitivity and specificity, allowing healthcare providers to monitor patients with diabetes effectively. This application underscores the importance of this compound derivatives in advancing medical diagnostics .

Propiedades

Número CAS |

1883-12-1 |

|---|---|

Fórmula molecular |

C12H20O11 |

Peso molecular |

340.28 g/mol |

Nombre IUPAC |

(2R,3S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |

InChI |

InChI=1S/C12H20O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-7,9-11,13-17,19-20H,1-3H2/t4-,5-,6-,7-,9-,10+,11-,12+/m1/s1 |

Clave InChI |

CUKZGOBWGGOLIQ-QRDRGOPVSA-N |

SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H](C(=O)[C@@H]([C@H](O2)CO)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)(CO)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O |

Key on ui other cas no. |

1883-12-1 |

Sinónimos |

3-ketosucrose 3-oxosucrose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.